molecular formula C15H17N3O3 B5696161 O-(4-methoxybenzoyl)-1,5-dimethyl-1H-pyrrole-2-carbohydroximamide

O-(4-methoxybenzoyl)-1,5-dimethyl-1H-pyrrole-2-carbohydroximamide

Cat. No.: B5696161
M. Wt: 287.31 g/mol
InChI Key: ICOSYARARQWDIV-UHFFFAOYSA-N
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Description

O-(4-methoxybenzoyl)-1,5-dimethyl-1H-pyrrole-2-carbohydroximamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure, combining a methoxybenzoyl group with a dimethylpyrrole core and a carbohydroximamide moiety. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(4-methoxybenzoyl)-1,5-dimethyl-1H-pyrrole-2-carbohydroximamide typically involves multi-step organic reactions. One common approach is the acylation of 1,5-dimethyl-1H-pyrrole-2-carbohydroximamide with 4-methoxybenzoyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct . The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and a solvent like dichloromethane or tetrahydrofuran to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for scalability, and employing purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

O-(4-methoxybenzoyl)-1,5-dimethyl-1H-pyrrole-2-carbohydroximamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The carbonyl group in the methoxybenzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4-hydroxybenzoyl derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of various substituted benzoyl derivatives depending on the nucleophile used.

Scientific Research Applications

O-(4-methoxybenzoyl)-1,5-dimethyl-1H-pyrrole-2-carbohydroximamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of O-(4-methoxybenzoyl)-1,5-dimethyl-1H-pyrrole-2-carbohydroximamide involves its interaction with specific molecular targets. The compound’s methoxybenzoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The carbohydroximamide moiety may also play a role in binding to biological macromolecules, leading to changes in cellular processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-(4-methoxybenzoyl)-1,5-dimethyl-1H-pyrrole-2-carbohydroximamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

[(Z)-[amino-(1,5-dimethylpyrrol-2-yl)methylidene]amino] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-10-4-9-13(18(10)2)14(16)17-21-15(19)11-5-7-12(20-3)8-6-11/h4-9H,1-3H3,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICOSYARARQWDIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C)C(=NOC(=O)C2=CC=C(C=C2)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(N1C)/C(=N/OC(=O)C2=CC=C(C=C2)OC)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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